![molecular formula C24H30N2O2 B14285233 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione CAS No. 138590-78-0](/img/no-structure.png)
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a complex arrangement of dimethylamino groups and phenyl rings, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where suitable acetophenones and benzaldehydes react under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic electronic devices due to its electron-donating properties.
Photophysical Studies: Its unique structure makes it suitable for studying photophysical properties and intramolecular charge transfer.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione involves its interaction with molecular targets through electron donation and charge transfer processes. The dimethylamino groups play a crucial role in stabilizing the charge distribution within the molecule, facilitating its reactivity and interaction with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and phenyl rings.
Uniqueness
The uniqueness of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione lies in its specific arrangement of functional groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over charge transfer and electronic interactions.
Eigenschaften
| 138590-78-0 | |
Molekularformel |
C24H30N2O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
3-[1,3-bis[4-(dimethylamino)phenyl]prop-2-enyl]pentane-2,4-dione |
InChI |
InChI=1S/C24H30N2O2/c1-17(27)24(18(2)28)23(20-10-14-22(15-11-20)26(5)6)16-9-19-7-12-21(13-8-19)25(3)4/h7-16,23-24H,1-6H3 |
InChI-Schlüssel |
SWGIHSUGTHYHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


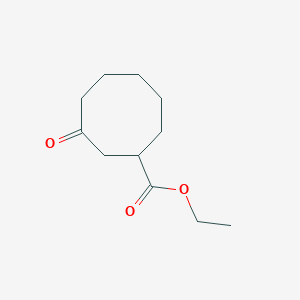
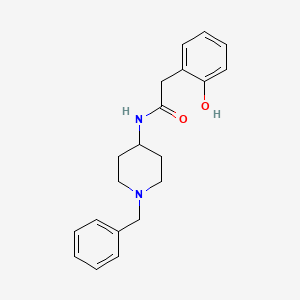
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
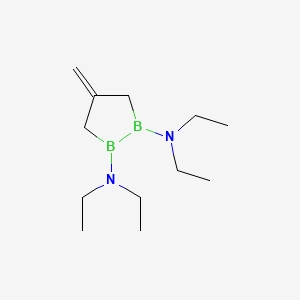

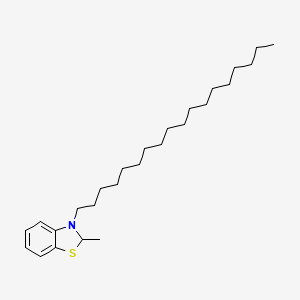
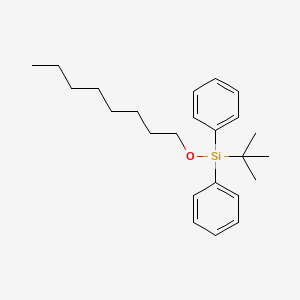

![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
